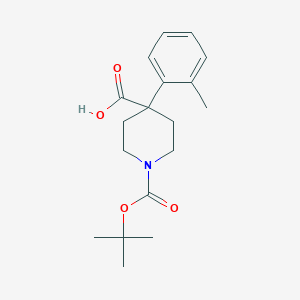
1-(Tert-butoxycarbonyl)-4-(o-tolyl)piperidine-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L’acide 1-(tert-butoxycarbonyl)-4-(o-tolyl)pipéridine-4-carboxylique est un composé organique synthétique qui appartient à la classe des dérivés de la pipéridine. Ces composés sont souvent utilisés dans diverses applications chimiques et pharmaceutiques en raison de leurs propriétés structurales et de leur réactivité uniques.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de l’acide 1-(tert-butoxycarbonyl)-4-(o-tolyl)pipéridine-4-carboxylique implique généralement plusieurs étapes, à partir de précurseurs disponibles dans le commerce. Une méthode courante implique la protection de l’azote de la pipéridine avec un groupe tert-butoxycarbonyl (Boc), suivie de l’introduction du groupe o-tolyl par une réaction de substitution nucléophile. L’étape finale implique la carboxylation du cycle pipéridine pour introduire la fonctionnalité acide carboxylique.
Méthodes de production industrielle
Dans un contexte industriel, la production de ce composé peut impliquer des conditions de réaction optimisées pour maximiser le rendement et la pureté. Cela pourrait inclure l’utilisation de solvants, de catalyseurs et de contrôles de température spécifiques pour garantir des réactions efficaces.
Analyse Des Réactions Chimiques
Types de réactions
L’acide 1-(tert-butoxycarbonyl)-4-(o-tolyl)pipéridine-4-carboxylique peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour introduire des groupes fonctionnels supplémentaires ou modifier ceux existants.
Réduction : Les réactions de réduction peuvent être utilisées pour éliminer les groupes contenant de l’oxygène ou pour réduire les doubles liaisons.
Substitution : Le composé peut participer à des réactions de substitution nucléophile ou électrophile pour remplacer des atomes ou des groupes spécifiques.
Réactifs et conditions courants
Oxydation : Les oxydants courants comprennent le permanganate de potassium (KMnO₄) et le trioxyde de chrome (CrO₃).
Réduction : Les agents réducteurs tels que l’hydrure de lithium aluminium (LiAlH₄) ou le borohydrure de sodium (NaBH₄) sont souvent utilisés.
Substitution : Des réactifs comme les halogénoalcanes ou les chlorures d’acyle peuvent être utilisés pour les réactions de substitution.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés. Par exemple, l’oxydation peut produire des cétones ou des aldéhydes, tandis que la réduction peut produire des alcools ou des amines.
4. Applications de la recherche scientifique
L’acide 1-(tert-butoxycarbonyl)-4-(o-tolyl)pipéridine-4-carboxylique a plusieurs applications dans la recherche scientifique, notamment :
Chimie : Utilisé comme intermédiaire dans la synthèse de molécules plus complexes.
Biologie : Étudié pour son activité biologique potentielle et ses interactions avec les biomolécules.
Médecine : Investigué pour ses propriétés thérapeutiques potentielles et comme élément constitutif du développement de médicaments.
Industrie : Utilisé dans la production de produits chimiques et de matériaux de spécialité.
Applications De Recherche Scientifique
1-(Tert-butoxycarbonyl)-4-(o-tolyl)piperidine-4-carboxylic acid has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
Le mécanisme d’action de l’acide 1-(tert-butoxycarbonyl)-4-(o-tolyl)pipéridine-4-carboxylique implique son interaction avec des cibles moléculaires spécifiques. Ces interactions peuvent influencer diverses voies biochimiques et processus. Le mécanisme exact dépend du contexte dans lequel le composé est utilisé, comme son rôle dans une réaction chimique ou son activité biologique.
Comparaison Avec Des Composés Similaires
Composés similaires
- Acide 1-(tert-butoxycarbonyl)-4-phénylpipéridine-4-carboxylique
- Acide 1-(tert-butoxycarbonyl)-4-(m-tolyl)pipéridine-4-carboxylique
- Acide 1-(tert-butoxycarbonyl)-4-(p-tolyl)pipéridine-4-carboxylique
Unicité
L’acide 1-(tert-butoxycarbonyl)-4-(o-tolyl)pipéridine-4-carboxylique est unique en raison de la présence du groupe o-tolyl, qui peut influencer sa réactivité et ses interactions par rapport à d’autres composés similaires. Cette unicité peut être exploitée dans des applications spécifiques où le groupe o-tolyl offre un avantage distinct.
Propriétés
Formule moléculaire |
C18H25NO4 |
|---|---|
Poids moléculaire |
319.4 g/mol |
Nom IUPAC |
4-(2-methylphenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid |
InChI |
InChI=1S/C18H25NO4/c1-13-7-5-6-8-14(13)18(15(20)21)9-11-19(12-10-18)16(22)23-17(2,3)4/h5-8H,9-12H2,1-4H3,(H,20,21) |
Clé InChI |
WWIYKTDACLYJNW-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1C2(CCN(CC2)C(=O)OC(C)(C)C)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 5-bromo-3-fluoro-, 1,1-dimethylethyl ester](/img/structure/B12632349.png)

![4-[2-Iodo-5-(trifluoromethyl)phenoxy]butanenitrile](/img/structure/B12632361.png)

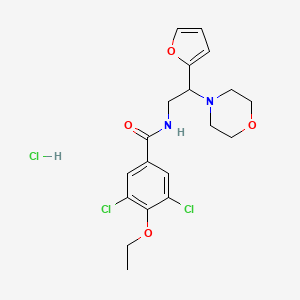
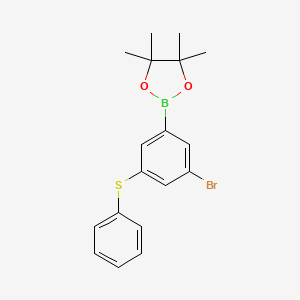
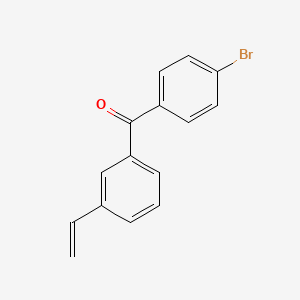
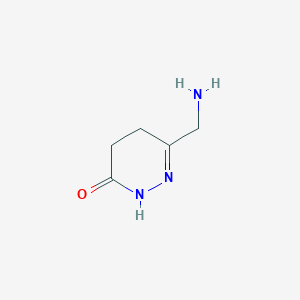
![2-[[4-[2-[(8R,9S,10R,13S,14S,17R)-17-acetyloxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]-4-oxobutanoyl]amino]acetic acid](/img/structure/B12632396.png)
![N-{[(4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetyl}glycyl-N-(3-hydroxypropyl)-L-valinamide](/img/structure/B12632398.png)

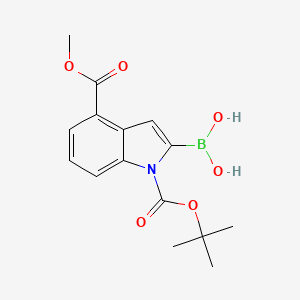
![3-(3-bromo-4-fluorophenyl)-5-(3-chlorophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12632428.png)
